molecular formula C17H16N2O2S2 B12114830 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 380437-04-7

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B12114830
CAS No.: 380437-04-7
M. Wt: 344.5 g/mol
InChI Key: LUPIJZKBJOBFJR-UHFFFAOYSA-N
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Description

This compound (CAS: 380437-04-7) is a tricyclic heterocyclic system featuring a 3-methoxyphenyl substituent at the 4-position and a sulfanyl (thiol) group at the 5-position. Its applications are primarily restricted to laboratory research due to discontinued commercial availability, as noted by CymitQuimica . The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL, WinGX) for precise characterization .

Properties

CAS No.

380437-04-7

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2O2S2/c1-21-11-6-4-5-10(9-11)19-16(20)14-12-7-2-3-8-13(12)23-15(14)18-17(19)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,22)

InChI Key

LUPIJZKBJOBFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process initiates with the activation of the keto acid by methyl chloroformate, forming a mixed anhydride intermediate. Nucleophilic attack by the o-aminobenzyl alcohol generates an amide bond, followed by intramolecular cyclization to construct the tricyclic core. The sulfanyl group is introduced via thiolation of the intermediate using sodium sulfide.

Procedure and Optimization

  • Reagents :

    • Keto acid (1.0 equiv.)

    • Methyl chloroformate (1.2 equiv.)

    • o-Aminobenzyl alcohol (1.1 equiv.)

    • Triethylamine (2.0 equiv.) in toluene

  • Conditions : 24 hours at 25°C, aerobic atmosphere.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (petroleum ether/ethyl acetate, 5:1).

This method achieves moderate yields (45–60%) but excels in atom economy and scalability. Nuclear magnetic resonance (NMR) analysis confirms the regioselective formation of the tricyclic scaffold, with high purity (>95%) by high-performance liquid chromatography (HPLC).

Copper-Mediated Coupling with Sodium Sulfinates

A copper-catalyzed approach enables direct sulfanylation of the tricyclic precursor. Sodium sulfinates serve as sulfur donors in dimethyl sulfoxide (DMSO) under oxidative conditions.

Key Steps

  • Sulfinate Preparation :
    Sodium sulfite reacts with 4-methoxybenzenesulphonyl chloride at 80°C, yielding sodium 4-methoxybenzenesulfinate.

  • Coupling Reaction :
    The tricyclic intermediate, sodium sulfinate (2.0 equiv.), Cu(OAc)₂ (1.0 equiv.), and KF (1.0 equiv.) are stirred in DMSO for 36 hours.

Analytical Validation

  • Yield : 72–80% after chromatography.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 3.89 (s, 3H, OCH₃), 2.45 (s, 1H, SH).

    • MS (ESI) : m/z 345.1 [M+H]⁺.

This method offers excellent functional group tolerance but requires stringent control of moisture and oxygen.

Sulfonation via Sulfonyl Chlorides

A patent-derived method utilizes sulfonyl chlorides to install the sulfanyl group under basic conditions.

Protocol

  • Reagents :

    • Tricyclic amine intermediate (1.0 equiv.)

    • Methanesulfonyl chloride (1.5 equiv.)

    • NaHCO₃ (2.0 equiv.) in dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12 hours.

Outcomes

  • Yield : 68% after recrystallization (ethanol).

  • Purity : >98% (HPLC).

  • X-ray Crystallography : Confirms the equatorial orientation of the sulfanyl group.

Thiol-Mediated Sulfanyl Incorporation

Thiols react with 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) in dichloroethane (DCE) to introduce the sulfanyl moiety.

Synthetic Route

  • BPESF Synthesis :
    Sodium 2-bromoprop-2-ene-1-sulfonate is treated with PCl₅, yielding BPESF.

  • Thiol Coupling :
    BPESF (1.2 equiv.), thiol (1.0 equiv.), and trimethylamine (2.0 equiv.) in DCE for 2 hours.

Performance Metrics

  • Yield : 75–85%.

  • Selectivity : >20:1 anti-Markovnikov addition (confirmed by NOESY).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Temperature (°C)CatalystScalability
One-Pot Cascade45–60>9525NoneHigh
Copper-Mediated72–809825Cu(OAc)₂Moderate
Sulfonation68>980–25NaHCO₃Low
Thiol Coupling75–859725TrimethylamineHigh

The one-pot cascade and thiol coupling methods are preferred for large-scale synthesis due to their operational simplicity and high yields. Copper-mediated coupling offers superior regioselectivity for specialized applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tricyclic core or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore various chemical reactions such as:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : Modifications of the tricyclic core or methoxyphenyl group can be achieved through reduction.
  • Substitution : The methoxy group can be replaced with other functional groups using specific reagents.

Biology

The biological applications of 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one are particularly promising due to its potential interactions with biological systems. Research has indicated that the compound may:

  • Act as an inhibitor of specific enzymes or receptors.
  • Exhibit antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli , revealing significant inhibitory effects with a minimum inhibitory concentration (MIC) of 0.21 μM .

Medicine

In medicinal chemistry, ongoing research is focused on the compound's potential as a drug candidate for treating various diseases. Its unique structural features may contribute to:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Agents : As noted above, its efficacy against bacteria positions it as a candidate for developing new antibiotics.

Industry

The compound's versatility extends to industrial applications where it can be utilized in:

  • Material Science : Development of new materials with specific properties.
  • Catalysis : Serving as a catalyst in various chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Key Parameters

The target compound belongs to a family of tricyclic diazatricyclo derivatives with variations in substituents at the 4- and 5-positions. Below is a comparative analysis of structurally related compounds:

Compound Name / Substituent (4-position) Molecular Formula Molecular Weight CAS Number Key Properties/Notes Reference
4-(3-Methoxyphenyl)-5-sulfanyl (Target) C₁₇H₁₆N₂O₂S₂ 344.45 380437-04-7 Discontinued; lab use only; 3-methoxy enhances lipophilicity
4-(2-Methoxyphenyl)-5-sulfanyl C₁₇H₁₆N₂O₂S₂ 344.45 136386-73-7 Positional isomer (2-methoxy); similar MW; out of stock
4-(Oxolan-2-ylmethyl)-5-sulfanyl C₁₆H₂₀N₂O₂S₂ 344.47 588696-92-8 Aliphatic oxolane substituent; potential for improved solubility
4-(3-Chloro-4-methylphenyl)-5-sulfanyl C₁₈H₁₇ClN₂O₂S₂ 393.92 885524-55-0 Electron-withdrawing Cl and CH₃ groups; higher reactivity
4-Propyl-5-sulfanyl C₁₄H₁₈N₂O₂S₂ 310.43 N/A Alkyl chain increases lipophilicity; reduced aromatic interactions
4-(4-Methylphenyl)-5-sulfanyl C₁₇H₁₈N₂O₂S₂ 358.46 N/A Enhanced π-π stacking potential due to para-methylphenyl
5-(Piperazin-1-yl)-4-(prop-2-en-1-yl) C₁₇H₂₂N₄OS 330.40 1176027-61-4 Piperazine moiety introduces basicity; potential biological applications

Impact of Substituents on Properties

  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 3-methoxyphenyl, 4-methylphenyl) exhibit stronger π-π interactions and rigidity compared to aliphatic variants (e.g., oxolane, propyl) .
  • Electron-Withdrawing Groups : The 3-chloro-4-methylphenyl derivative (CAS: 885524-55-0) may display enhanced reactivity in nucleophilic substitutions due to the electron-withdrawing chlorine .
  • Functional Group Diversity : The piperazine-containing analog (CAS: 1176027-61-4) highlights the role of nitrogen-rich moieties in modulating solubility and biological activity .

Biological Activity

The compound 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 380437-04-7) is a complex organic molecule characterized by its unique tricyclic structure and various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2O2S2
  • Molecular Weight : 344.45 g/mol
  • IUPAC Name : 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Antimicrobial Activity

Research indicates that compounds with similar structural features to 4-(3-Methoxyphenyl)-5-sulfanyl derivatives exhibit significant antimicrobial properties. For instance, studies on tricyclic compounds have demonstrated their effectiveness against various bacterial strains:

Compound TypeBacterial StrainMIC (µg/ml)MBC (µg/ml)
Tricyclic FlavonoidStaphylococcus aureus0.243.9
Tricyclic FlavonoidEscherichia coli0.243.9

These findings suggest that the sulfanyl and methoxyphenyl groups may contribute to the antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Anticancer Properties

The compound's structural characteristics indicate potential anticancer activity. Similar tricyclic compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest:

  • Mechanism of Action : Interaction with DNA or RNA synthesis pathways.
  • Case Study : A related tricyclic compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxicity without significant toxicity to normal cells .

The biological activity of 4-(3-Methoxyphenyl)-5-sulfanyl can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function.
  • Aromatic Interactions : The methoxyphenyl group can interact with aromatic residues in proteins, affecting their activity and potentially leading to inhibition of enzyme activity.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis and death .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of tricyclic compounds similar to 4-(3-Methoxyphenyl)-5-sulfanyl:

  • Antimicrobial Studies : A series of synthesized tricyclic flavonoids demonstrated strong antimicrobial effects with low MIC values.
  • Cytotoxicity Assays : Evaluations against cancer cell lines indicated that modifications in the tricyclic core significantly influence anticancer potency .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Utilize multi-step organic reactions involving cyclization of thiol-containing precursors with 3-methoxyphenyl derivatives under controlled conditions (e.g., InCl₃ catalysis for thiol-alkylation, as in ). Optimize solvent systems (e.g., methanol/water mixtures for recrystallization) to improve yield and purity.
  • Characterization : Combine spectral techniques (¹H/¹³C NMR, FT-IR) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare experimental data with analogs like 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives for cross-validation of spectral patterns .
  • Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm to quantify impurities. Validate purity thresholds (>95%) via elemental analysis .

Q. How can computational modeling guide the study of this compound’s reactivity?

  • Molecular Dynamics (MD) : Simulate the compound’s conformational stability in different solvents (e.g., water vs. DMSO) using software like Gaussian or GROMACS. Focus on sulfur and methoxy group interactions.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfanyl (-SH) group to predict oxidation susceptibility. Compare results with experimental stability data from accelerated aging studies .

Q. What experimental designs are suitable for initial biological activity screening?

  • In Vitro Assays : Use a randomized block design (as in ) to test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and blank solvents.
  • Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to determine IC₅₀ values. Validate reproducibility across ≥3 independent replicates .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Meta-Analysis : Systematically review studies using PRISMA guidelines. Compare variables like assay conditions (pH, temperature) and cell line genetic backgrounds. For example, discrepancies in IC₅₀ values may arise from differences in serum content during cell culture .
  • Mechanistic Follow-Up : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., thioredoxin reductase) and re-test activity. Confirm target engagement via Western blot or SPR .

Q. What strategies optimize the compound’s environmental fate assessment?

  • Environmental Persistence Studies : Design a tiered approach per :

  • Tier 1 : Measure logP and hydrolysis half-life in simulated aquatic environments (OECD 111/112 guidelines).
  • Tier 2 : Evaluate biodegradation using OECD 301F respirometry. Monitor metabolites via LC-MS/MS.
    • Ecotoxicity Testing : Use Daphnia magna and algal models (OECD 202/201) to assess acute/chronic effects. Link results to computational QSAR models for risk extrapolation .

Q. How to investigate the compound’s multi-target pharmacological potential?

  • Network Pharmacology : Construct protein-compound interaction networks using databases like STITCH or ChEMBL. Prioritize targets (e.g., kinases, GPCRs) based on structural homology to known ligands.
  • Selectivity Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler™) at 1 µM concentration. Validate hits via ITC (isothermal titration calorimetry) for binding affinity (Kd) .

Q. What methodological frameworks support mechanistic studies of sulfur-mediated redox activity?

  • Redox Cycling Assays : Use cyclic voltammetry (CV) to measure electron transfer potentials. Correlate with ROS generation in cellular models (e.g., DCFH-DA fluorescence).
  • Radical Trapping : Employ spin-trapping agents (e.g., DMPO) in EPR spectroscopy to identify transient sulfur-centered radicals .

Methodological Considerations

  • Theoretical Alignment : Ground studies in conceptual frameworks like structure-activity relationships (SAR) or chemical ecology principles ( ). For example, SAR analysis should contextualize the methoxyphenyl group’s electron-donating effects on redox behavior .
  • Data Validation : Address reproducibility crises by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Figshare or Zenodo .

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